
Methyl (3R)-3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,methylester,(3R)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a cyclopentane ring, a carboxylic acid group, and a methyl ester group. It is often used in synthetic chemistry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanecarboxylicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,methylester,(3R)- typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid group with methanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the same basic steps as laboratory synthesis but is optimized for efficiency and yield. This often involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,methylester,(3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The reaction conditions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclopentanecarboxylicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,methylester,(3R)- has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentanecarboxylicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,methylester,(3R)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: Shares the cyclopentane ring and carboxylic acid group but lacks the ester and Boc-protected amino group.
Methyl cyclopentanecarboxylate: Similar ester group but lacks the Boc-protected amino group.
N-Boc-1-aminocyclopentane-3-carboxylic acid: Similar Boc-protected amino group but lacks the ester group.
Uniqueness
Cyclopentanecarboxylicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,methylester,(3R)- is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8?,9-/m1/s1 |
InChI Key |
ZZGMDDXYOHHJMT-YGPZHTELSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC(C1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


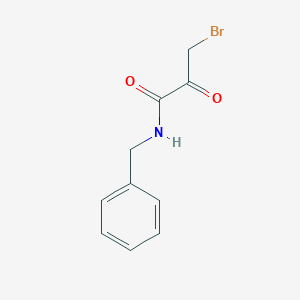
![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14113844.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14113848.png)
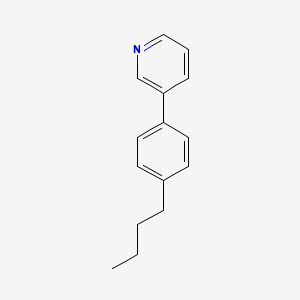
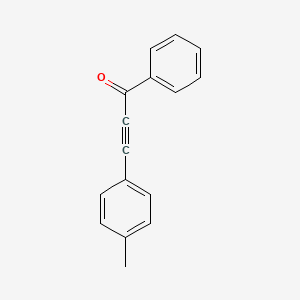
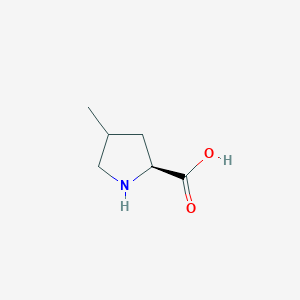
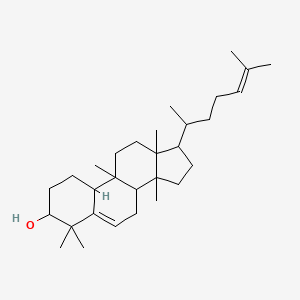
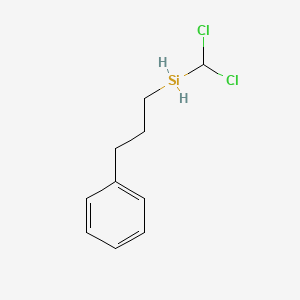
![2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14113871.png)
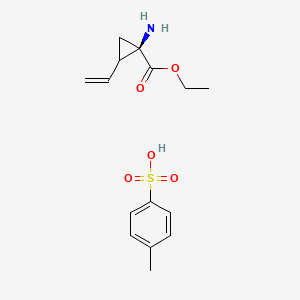


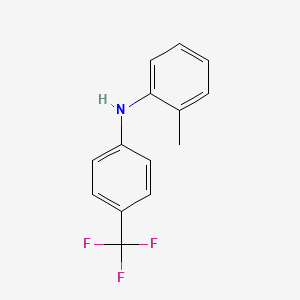
![Phenol, 4-[(1,3-diMethylbutylidene)aMino]-3-fluoro-](/img/structure/B14113908.png)
